[3-(Methoxycarbonyl)phenyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate
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Overview
Description
[3-(Methoxycarbonyl)phenyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate is an organic compound with a diverse array of applications in various fields. Its complex structure gives it unique chemical properties, making it valuable for scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : Begins with the preparation of key intermediates, typically involving cyclization and functional group transformations.
Reaction Conditions: : Often involve specific catalysts, precise temperature control, and sequential addition of reagents to ensure the correct formation of the compound's multiple functional groups.
Industrial Production Methods
Scale-Up Synthesis: : Adapting lab-scale procedures to industrial production, with a focus on optimizing yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom.
Reduction: : Reduction reactions may target the cyano group or the cyclopropyl ring.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially at the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: : Halogens, alkylating agents, or strong bases.
Major Products
Oxidation Products: : Sulfoxides or sulfones.
Reduction Products: : Amines or alcohols.
Substitution Products: : Various substituted derivatives at the phenyl or pyridine rings.
Scientific Research Applications
Chemistry
Organic Synthesis: : As a building block for more complex molecules, particularly in the design of new pharmaceuticals.
Biology
Biochemical Studies: : Investigating enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: : As a precursor for advanced materials with specific functional properties.
Mechanism of Action
The compound's mechanism of action often involves interactions with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. These interactions may inhibit or activate certain pathways, resulting in the compound's observed effects.
Comparison with Similar Compounds
Similar Compounds
[3-(Methoxycarbonyl)phenyl]methyl 3-cyano-6-ethylpyridine-4-carboxylate
[4-(Methoxycarbonyl)phenyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-5-carboxylate
Uniqueness
Structural Complexity: : The specific arrangement of functional groups and rings in [3-(Methoxycarbonyl)phenyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate provides unique reactivity and interaction profiles compared to its analogs.
Hope this breakdown helps!
Properties
IUPAC Name |
(3-methoxycarbonylphenyl)methyl 3-cyano-6-cyclopropyl-2-methylsulfanylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-25-19(23)14-5-3-4-12(8-14)11-26-20(24)15-9-17(13-6-7-13)22-18(27-2)16(15)10-21/h3-5,8-9,13H,6-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASURLKQZQFEBHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC(=O)C2=CC(=NC(=C2C#N)SC)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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